molecular formula C10H18N2O2S2 B8039092 1-O,4-O-diethyl piperazine-1,4-dicarbothioate

1-O,4-O-diethyl piperazine-1,4-dicarbothioate

Cat. No.: B8039092
M. Wt: 262.4 g/mol
InChI Key: SCVUYLCIGMZCMR-UHFFFAOYSA-N
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Description

1-O,4-O-diethyl piperazine-1,4-dicarbothioate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O,4-O-diethyl piperazine-1,4-dicarbothioate typically involves the reaction of piperazine with diethyl dicarbothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the target compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-O,4-O-diethyl piperazine-1,4-dicarbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other functional groups, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles, such as halides or amines; reactions are conducted in polar solvents at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the diethyl groups.

Scientific Research Applications

1-O,4-O-diethyl piperazine-1,4-dicarbothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-O,4-O-diethyl piperazine-1,4-dicarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,4-Diethyl piperazine: Similar structure but lacks the dicarbothioate groups.

    1,4-Dimethyl piperazine: Contains methyl groups instead of ethyl groups.

    1,4-Diphenyl piperazine: Features phenyl groups instead of ethyl groups.

Uniqueness: 1-O,4-O-diethyl piperazine-1,4-dicarbothioate is unique due to the presence of both diethyl and dicarbothioate functionalities, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

1-O,4-O-diethyl piperazine-1,4-dicarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c1-3-13-9(15)11-5-7-12(8-6-11)10(16)14-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVUYLCIGMZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)N1CCN(CC1)C(=S)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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